1-acetyl-7-bromo-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one
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Overview
Description
1-Acetyl-7-bromo-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the benzoxazinone family, characterized by a benzene ring fused with an oxazine ring. The presence of acetyl, bromo, and hydroxyphenyl groups further enhances its chemical reactivity and potential utility.
Preparation Methods
The synthesis of 1-acetyl-7-bromo-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazinone core.
Acetylation: The acetyl group is introduced via acetylation reactions, often using acetic anhydride or acetyl chloride.
Hydroxyphenyl Substitution: The hydroxyphenyl group is incorporated through substitution reactions, typically involving phenolic compounds.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-Acetyl-7-bromo-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy derivative.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-Acetyl-7-bromo-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-acetyl-7-bromo-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: It interacts with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways: The compound can influence signaling pathways, such as the MAPK and NF-κB pathways, which are involved in cell proliferation, inflammation, and apoptosis.
Comparison with Similar Compounds
1-Acetyl-7-bromo-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one can be compared with other similar compounds, such as:
1-Acetyl-7-chloro-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one: Similar structure but with a chloro group instead of a bromo group.
1-Acetyl-7-fluoro-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one: Similar structure but with a fluoro group instead of a bromo group.
1-Acetyl-7-iodo-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one: Similar structure but with an iodo group instead of a bromo group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H12BrNO4 |
---|---|
Molecular Weight |
362.17 g/mol |
IUPAC Name |
1-acetyl-7-bromo-2-(2-hydroxyphenyl)-2H-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H12BrNO4/c1-9(19)18-13-8-10(17)6-7-11(13)16(21)22-15(18)12-4-2-3-5-14(12)20/h2-8,15,20H,1H3 |
InChI Key |
FXONRDGLKCMFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(OC(=O)C2=C1C=C(C=C2)Br)C3=CC=CC=C3O |
Origin of Product |
United States |
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